molecular formula C8H10ClN3 B3026953 Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride CAS No. 1194374-09-8

Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride

Cat. No.: B3026953
CAS No.: 1194374-09-8
M. Wt: 183.64
InChI Key: XVBKEJGGGRWUGR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its structural characteristics that allow for significant biological activity .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride is a complex compound with a wide range of potential targets. It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Mode of Action

It’s known that imidazo[1,2-a]pyridines have a strong π-accepting character , which suggests that they might interact with their targets through π-π stacking interactions.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they might affect multiple biochemical pathways.

Result of Action

It’s known that imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry , suggesting that they might have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the compound is a white to yellow solid and its storage temperature is 2-8°c , suggesting that temperature might be an important environmental factor influencing its stability.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the imidazo[1,2-a]pyridine core .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBKEJGGGRWUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34164-92-6
Details Compound: Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:2)
Record name Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34164-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-09-8
Record name Imidazo[1,2-a]pyridine-3-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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